molecular formula C16H12N4O5S2 B11016547 4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11016547
M. Wt: 404.4 g/mol
InChI Key: NQHSRPUQBFTSNY-UHFFFAOYSA-N
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Description

4-Nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a nitro group, a phenylsulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety to the thiadiazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (AcOH) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for reduction reactions.

    Substitution: Thiophenol, p-bromophenol, and morpholine can be used as nucleophiles in substitution reactions.

Major Products:

    Reduction: The major product of the reduction of the nitro group is the corresponding amine.

    Substitution: The major products of nucleophilic substitution reactions are the corresponding substituted thiadiazoles.

Scientific Research Applications

4-Nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and parasitic infections.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 4-Nitro-3-[(phenylsulfonyl)methyl]benzaldehyde
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

Comparison:

  • 4-Nitro-3-[(phenylsulfonyl)methyl]benzaldehyde: This compound is similar in structure but lacks the thiadiazole ring. It may have different reactivity and applications due to the absence of the thiadiazole moiety.
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide: This compound contains an imidazole ring instead of a thiadiazole ring, which may result in different biological activities and chemical properties.

Properties

Molecular Formula

C16H12N4O5S2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C16H12N4O5S2/c21-15(11-6-8-12(9-7-11)20(22)23)17-16-19-18-14(26-16)10-27(24,25)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19,21)

InChI Key

NQHSRPUQBFTSNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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